(R)-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid
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Overview
Description
®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated benzamido group and a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the fluorinated benzamido group and the trifluoromethoxy substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated and trifluoromethoxy substituents on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzamido group and trifluoromethoxy substituent may enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Fluoro-5-(trifluoromethyl)benzamido)-3-methylbutanoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-2-(2-Fluoro-5-(methoxy)benzamido)-3-methylbutanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of ®-2-(2-Fluoro-5-(trifluoromethoxy)benzamido)-3-methylbutanoic acid lies in its specific combination of fluorinated benzamido and trifluoromethoxy substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[[2-fluoro-5-(trifluoromethoxy)benzoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO4/c1-6(2)10(12(20)21)18-11(19)8-5-7(3-4-9(8)14)22-13(15,16)17/h3-6,10H,1-2H3,(H,18,19)(H,20,21)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPXTRMFSGPFDI-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.